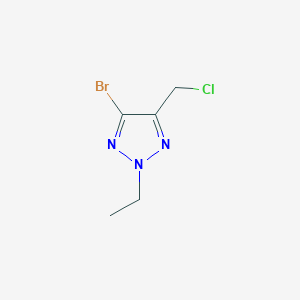
5-Nitro-1,2-benzothiazole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-1,2-benzothiazole-3-carbonitrile is a heterocyclic compound that contains a benzothiazole ring with a nitro group at the 5-position and a cyano group at the 3-position. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-1,2-benzothiazole-3-carbonitrile typically involves the nitration of 1,2-benzothiazole-3-carbonitrile. One common method includes the reaction of 1,2-benzothiazole-3-carbonitrile with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is usually carried out at a controlled temperature to ensure the selective introduction of the nitro group at the 5-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, concentration of reagents, and reaction time, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and advanced purification techniques to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
5-Nitro-1,2-benzothiazole-3-carbonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products Formed
Reduction: 5-Amino-1,2-benzothiazole-3-carbonitrile.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones of this compound.
Applications De Recherche Scientifique
5-Nitro-1,2-benzothiazole-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of various biologically active compounds, including antimicrobial, anticancer, and anti-inflammatory agents.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and dyes.
Industrial Chemistry: It is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 5-Nitro-1,2-benzothiazole-3-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzymes or interact with cellular receptors, leading to its biological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Nitro-1,2-benzothiazole: Lacks the cyano group at the 3-position.
1,2-Benzothiazole-3-carbonitrile: Lacks the nitro group at the 5-position.
5-Amino-1,2-benzothiazole-3-carbonitrile: Contains an amino group instead of a nitro group at the 5-position.
Uniqueness
5-Nitro-1,2-benzothiazole-3-carbonitrile is unique due to the presence of both the nitro and cyano groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C8H3N3O2S |
|---|---|
Poids moléculaire |
205.20 g/mol |
Nom IUPAC |
5-nitro-1,2-benzothiazole-3-carbonitrile |
InChI |
InChI=1S/C8H3N3O2S/c9-4-7-6-3-5(11(12)13)1-2-8(6)14-10-7/h1-3H |
Clé InChI |
GRUQWHSYFXBRBC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NS2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methanesulfonylazetidine-3-carboxylic acid](/img/structure/B13516675.png)


![Methyl[(3-methylidenecyclobutyl)methyl]amine hydrochloride](/img/structure/B13516703.png)
